4-Ethynyl-1H-pyrazole
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Overview
Description
4-Ethynyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms and an ethynyl group at the fourth position.
Mechanism of Action
Biochemical Pathways
Without specific information on the targets and mode of action of “4-Ethynyl-1H-pyrazole”, it’s difficult to determine the exact biochemical pathways it affects. Pyrazole compounds can be involved in a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and potential as a drug. These properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure and the characteristics of the biological system in which it is used .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Without specific information on the targets and mode of action of “this compound”, it’s difficult to predict its exact effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s interaction with its targets and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazines with acetylenic compounds under controlled conditions. For instance, the reaction of 4-(trimethylsilyl)ethynyl-1H-pyrazole with potassium hydroxide in methanol at room temperature yields this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The nitrogen atoms in the pyrazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of 4-ethyl-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Ethynyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
4-Methyl-1H-pyrazole: Similar structure but with a methyl group instead of an ethynyl group.
4-Phenyl-1H-pyrazole: Contains a phenyl group at the fourth position.
4-Amino-1H-pyrazole: Features an amino group at the fourth position
Uniqueness: 4-Ethynyl-1H-pyrazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming π-π interactions. This makes it a valuable compound for designing inhibitors and other bioactive molecules .
Properties
IUPAC Name |
4-ethynyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2/c1-2-5-3-6-7-4-5/h1,3-4H,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZQDYUBSQMFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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